molecular formula C15H20N2S2 B11839545 2,3-Bis(isopropylthio)quinolin-7-amine CAS No. 118210-51-8

2,3-Bis(isopropylthio)quinolin-7-amine

Cat. No.: B11839545
CAS No.: 118210-51-8
M. Wt: 292.5 g/mol
InChI Key: WPIHYVFNAOGILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(isopropylthio)quinolin-7-amine is a quinoline derivative with the molecular formula C15H20N2S2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two isopropylthio groups attached to the quinoline ring, which may contribute to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(isopropylthio)quinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the isopropylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The isopropylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Quinoline derivatives with different substituents at the 2 and 3 positions.

Scientific Research Applications

2,3-Bis(isopropylthio)quinolin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(isopropylthio)quinolin-7-amine is not fully understood, but it is believed to interact with various molecular targets due to its quinoline core. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, which may contribute to their biological activities . The isopropylthio groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2,3-Dimethylquinoline: Similar structure but with methyl groups instead of isopropylthio groups.

    2,3-Diphenylquinoline: Features phenyl groups, which may alter its chemical and biological properties.

Uniqueness

2,3-Bis(isopropylthio)quinolin-7-amine is unique due to the presence of isopropylthio groups, which can significantly impact its reactivity and biological activity compared to other quinoline derivatives. These groups may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for further research .

Properties

CAS No.

118210-51-8

Molecular Formula

C15H20N2S2

Molecular Weight

292.5 g/mol

IUPAC Name

2,3-bis(propan-2-ylsulfanyl)quinolin-7-amine

InChI

InChI=1S/C15H20N2S2/c1-9(2)18-14-7-11-5-6-12(16)8-13(11)17-15(14)19-10(3)4/h5-10H,16H2,1-4H3

InChI Key

WPIHYVFNAOGILO-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(N=C2C=C(C=CC2=C1)N)SC(C)C

Origin of Product

United States

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